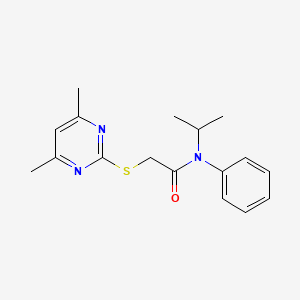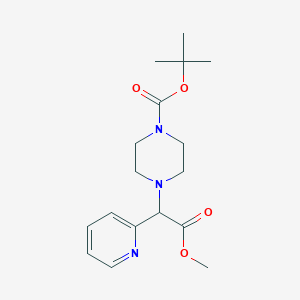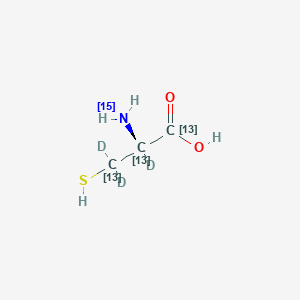
(2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid is a complex organic compound that features isotopic labeling with nitrogen-15, deuterium, and carbon-13. This compound is of interest in various scientific fields due to its unique isotopic composition, which makes it useful for tracing and studying biochemical pathways and reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid typically involves multiple steps, including the incorporation of isotopically labeled precursors. One common approach is to start with a suitably protected amino acid derivative, followed by the introduction of the isotopic labels through specific chemical reactions. For example, the nitrogen-15 label can be introduced via amination reactions using nitrogen-15 labeled ammonia or amines. Deuterium labeling can be achieved through hydrogen-deuterium exchange reactions, while carbon-13 labeling can be incorporated using carbon-13 labeled carbon sources.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and isotopically labeled reagents. The process typically includes purification steps such as chromatography to ensure the final product’s isotopic purity and chemical integrity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid is used in various scientific research applications, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies.
Biology: In metabolic labeling experiments to study protein synthesis and degradation.
Medicine: In drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: In the production of labeled compounds for use in environmental and agricultural studies.
Wirkmechanismus
The mechanism of action of (2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid depends on its specific application. In biochemical studies, the isotopic labels allow researchers to trace the compound’s incorporation into metabolic pathways and identify its molecular targets. The labeled atoms can be detected using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, providing insights into the compound’s interactions and transformations within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-azanyl-2,3,3-trideuterio-3-sulfanylpropanoic acid: Lacks the nitrogen-15 and carbon-13 labels.
(2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanylpropanoic acid: Lacks the carbon-13 labels.
(2R)-2-azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid: Lacks the nitrogen-15 label.
Uniqueness
The unique combination of nitrogen-15, deuterium, and carbon-13 labels in (2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid makes it particularly valuable for multi-dimensional tracing studies. This allows for a more comprehensive analysis of complex biochemical processes compared to compounds with fewer isotopic labels.
Eigenschaften
Molekularformel |
C3H7NO2S |
|---|---|
Molekulargewicht |
128.15 g/mol |
IUPAC-Name |
(2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i1+1D2,2+1D,3+1,4+1 |
InChI-Schlüssel |
XUJNEKJLAYXESH-UXVMDEDXSA-N |
Isomerische SMILES |
[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])S)[15NH2] |
Kanonische SMILES |
C(C(C(=O)O)N)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


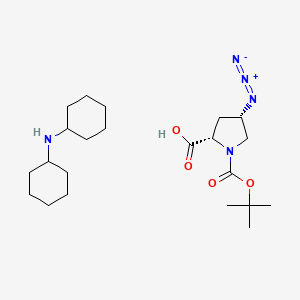


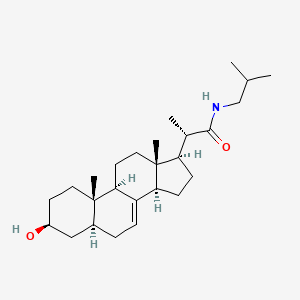

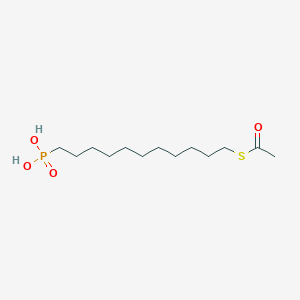
![2,7-Di-tert-butyl-9,9-dimethyl-N~4~,N~5~-bis[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]-9H-xanthene-4,5-dicarboxamide](/img/structure/B12056323.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12056328.png)
![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one](/img/structure/B12056333.png)

![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12056346.png)
